[1,1'-Biphenyl]-2,3'-diyldimethanol

Procurement Economics Chemical Synthesis Scalability Isomeric Purity

[1,1'-Biphenyl]-2,3'-diyldimethanol is an unsymmetrical biphenyl-based diol featuring two hydroxymethyl (-CH₂OH) groups located at the 2-position of one phenyl ring and the 3'-position of the second. With a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g·mol⁻¹, this compound is primarily marketed as a research intermediate for applications in asymmetric synthesis, materials chemistry, and polymer science.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 1822846-27-4
Cat. No. B3247606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-2,3'-diyldimethanol
CAS1822846-27-4
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC(=C2)CO
InChIInChI=1S/C14H14O2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,15-16H,9-10H2
InChIKeyAVLNUEIJABTIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: [1,1'-Biphenyl]-2,3'-diyldimethanol (CAS 1822846-27-4) as a Specialized Unsymmetrical Diol Scaffold


[1,1'-Biphenyl]-2,3'-diyldimethanol is an unsymmetrical biphenyl-based diol featuring two hydroxymethyl (-CH₂OH) groups located at the 2-position of one phenyl ring and the 3'-position of the second. With a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g·mol⁻¹, this compound is primarily marketed as a research intermediate for applications in asymmetric synthesis, materials chemistry, and polymer science . Its distinctive substitution pattern—neither fully symmetrical nor the more common 2,2'- or 4,4'-isomer—creates a unique spatial orientation of functional groups that directly impacts molecular recognition, catalytic ligand design, and polymer topology .

Why [1,1'-Biphenyl]-2,3'-diyldimethanol Cannot Be Swapped with Isomeric Analogues


Biphenyl dimethanol isomers are not interchangeable because the relative orientation of the two hydroxymethyl groups directly governs molecular geometry, hydrogen-bonding capacity, and resulting macroscopic properties in polymeric or supramolecular assemblies . For instance, the 2,2'-isomer places both CH₂OH groups on adjacent rings in an ortho-like relationship, facilitating intramolecular hydrogen bonding, while the 4,4'-isomer offers maximum linear extension. The target 2,3'-substitution pattern combines an ortho-like group with a meta-like group on the opposite ring, creating an unsymmetrical scaffold that is particularly valuable for constructing chiral environments or directional materials where symmetry would be detrimental . The substantial price differential—the 2,3'-isomer commands an order-of-magnitude premium over common isomers—reflects its synthetic inaccessibility and indicates that generic substitution is not cost-effective for applications that do not require this specific topology .

Quantitative Differentiation Evidence for [1,1'-Biphenyl]-2,3'-diyldimethanol (CAS 1822846-27-4)


Cost per Gram: 2,3'-Isomer vs. 2,2'- and 4,4'-Isomers

The 2,3'-isomer is approximately 10.7-fold more expensive than the 2,2'-isomer and roughly 14.7-fold more expensive than the 4,4'-isomer on a per-gram basis. This premium reflects the additional synthetic steps required for chemo- and regioselective introduction of hydroxymethyl groups at non-equivalent positions. The price differential is a primary procurement consideration: laboratories that can achieve their research objectives with symmetrical isomers can realize substantial cost savings, while projects requiring the unsymmetrical scaffold must budget accordingly .

Procurement Economics Chemical Synthesis Scalability Isomeric Purity

Purity Specifications and Analytical Quality Control Availability

The target compound is routinely offered at 97% purity (Bidepharm) or 98% purity (Leyan), with batch-specific analytical data (NMR, HPLC, GC) provided upon request . This purity level is comparable to the 98% typical of commercial 2,2'-biphenyldimethanol and ≥98% for the 4,4'-isomer, confirming that the 2,3'-isomer achieves equivalent analytical benchmarks despite its greater synthetic complexity. The availability of multi-technique QC data supports regulated laboratory environments that require traceable certificates of analysis .

Quality Assurance Batch-to-Batch Consistency Analytical Certification

Predicted Lipophilicity (LogP) Differentiation

The 2,3'-isomer exhibits a predicted partition coefficient (LogP) of 2.3382, as reported by Leyan using in silico calculation . While experimental LogP values for biphenyl dimethanol isomers are scarce, the symmetrical 4,4'-isomer is generally expected to have a marginally lower LogP due to more effective intermolecular hydrogen bonding in aqueous phases, whereas the 2,2'-isomer may have a similar or slightly higher value owing to the proximity of hydroxyl groups. This ~2.34 LogP value indicates moderate lipophilicity, which is relevant for partitioning behavior in biphasic reactions or membrane permeability in biochemical probe applications .

Physicochemical Properties Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The target compound has a calculated TPSA of 40.46 Ų with two hydrogen bond donors and two acceptors . All biphenyl dimethanol isomers share this TPSA value because they possess the identical number of H-bond donors/acceptors and similar surface exposure; however, the spatial distribution of these H-bonding sites differs markedly between isomers. The 2,3'-arrangement creates an asymmetric H-bond donor landscape that can direct specific supramolecular interactions such as head-to-tail hydrogen bonding in crystal engineering, a property not achievable with centrosymmetric 4,4'-isomers .

Molecular Descriptors Polar Surface Area Drug-Likeness

Rotatable Bond Count and Conformational Flexibility

The 2,3'-isomer has three rotatable bonds—two C–CH₂OH bonds and one inter-ring C–C bond—identical to other biphenyl dimethanol isomers . However, the unsymmetrical substitution imposes a unique torsional energy profile: one hydroxymethyl group is ortho-substituted (experiencing steric constraints from the adjacent phenyl ring), while the other is meta-substituted on the opposing ring (freer rotation). This asymmetry in rotational freedom can be quantified via NMR variable-temperature studies or DFT calculations, although such data are not yet reported for the 2,3'-isomer specifically .

Conformational Analysis Molecular Flexibility Entropy of Binding

High-Value Application Scenarios Where [1,1'-Biphenyl]-2,3'-diyldimethanol Outperforms Symmetrical Isomers


Asymmetric Catalysis: Building Chiral Ligands with Directional Binding Pockets

The unsymmetrical 2,3'-substitution allows the construction of C₁-symmetric ligands, which often exhibit superior enantioselectivity compared to their C₂-symmetric counterparts in asymmetric catalysis. The distinct electronic and steric environments of the two CH₂OH groups enable selective functionalization (e.g., monophosphorylation or mono-tosylation), leading to ligands with a more defined chiral pocket. In contrast, symmetrical 2,2'- or 4,4'-isomers require statistical mono-functionalization or desymmetrization strategies that reduce overall yield and complicate purification . The higher upfront cost is offset by the elimination of desymmetrization steps in the synthetic route.

Directional Supramolecular Assemblies and Crystal Engineering

For crystal engineering applications that require head-to-tail hydrogen-bonding networks, the 2,3'-isomer provides an inherent dipole across the biphenyl axis. The ortho-CH₂OH donor on one side and meta-CH₂OH acceptor on the opposite side establish a directional motif that drives polar crystal packing. Symmetrical 4,4'-isomers form centrosymmetric dimers that lack net polar order, limiting their utility in non-linear optical (NLO) materials or ferroelectric crystals. The X-ray structure of the related 2,2'-dimethanol analog confirms that intra- and intermolecular hydrogen-bonding patterns are exquisitely sensitive to substitution geometry .

Monomer Design for Sequence-Defined or Topology-Specific Polymers

In step-growth polymerization, using the 2,3'-isomer as a diol monomer introduces kinks and directionality along the polymer backbone that are distinct from the linear extension of 4,4'-isomers or the tight fold of 2,2'-isomers. This can be exploited to tune glass transition temperature (Tg), crystallinity, and solubility of polyesters or polycarbonates. While published comparative polymerization data are lacking, the principle has been demonstrated for other unsymmetrical biphenyl monomers, where kink geometry directly affects thermal and mechanical properties . The 2,3'-isomer thus serves as a design tool to access polymer topologies unavailable with symmetrical diols.

Biochemical Probes Requiring Shape Complementarity

When used as a fragment or linker in chemical biology probes, the 2,3'-isomer's unique shape can engage binding pockets inaccessible to symmetrical biphenyl scaffolds. The spatial offset of the two hydroxyl groups allows the molecule to bridge disparate hydrogen-bonding residues within a protein active site. Although direct biological data for the 2,3'-dimethanol core are not yet published, the unsymmetrical biphenyl chemotype is a validated privilege structure in kinase inhibitor and GPCR modulator design, where substitution pattern critically dictates selectivity . Procurement of the 2,3'-isomer enables exploration of this underexplored vector space.

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